2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-butyl-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one
Description
This compound (ID: K284-7116) is a quinazolin-4-one derivative with a molecular formula of C₂₄H₂₆BrN₃O₃S and a molecular weight of 516.46 g/mol . Its structure features:
- A 3-butyl group at position 3, enhancing lipophilicity.
- A 6-morpholin-4-yl substituent, likely improving solubility through hydrogen bonding.
- A 2-(4-bromophenyl)-2-oxoethylsulfanyl side chain, introducing halogen-mediated interactions.
Properties
IUPAC Name |
2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-3-butyl-6-morpholin-4-ylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26BrN3O3S/c1-2-3-10-28-23(30)20-15-19(27-11-13-31-14-12-27)8-9-21(20)26-24(28)32-16-22(29)17-4-6-18(25)7-5-17/h4-9,15H,2-3,10-14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYAWMLOJLUNHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CC(=C2)N3CCOCC3)N=C1SCC(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-butyl-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromophenylacetic acid with thioacetic acid to form 2-(4-bromophenyl)-2-oxoethyl thioacetate. This intermediate is then reacted with 3-butyl-6-morpholinoquinazolin-4(3H)-one under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions. The choice of solvents, catalysts, and purification methods are critical factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-butyl-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated derivatives or other substituted products.
Scientific Research Applications
Antimicrobial Activity
Research indicates that quinazolinone derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated their effectiveness against various bacterial strains such as Bacillus subtilis, Staphylococcus aureus, and fungal strains like Candida albicans and Aspergillus niger . The introduction of specific substituents on the quinazolinone scaffold can enhance these antimicrobial effects.
Table 1: Antimicrobial Activity of Quinazolinone Derivatives
| Compound | Bacterial Strains Tested | Antimicrobial Efficacy |
|---|---|---|
| Compound A | Bacillus subtilis | High |
| Compound B | Staphylococcus aureus | Moderate |
| Compound C | Pseudomonas aeruginosa | Low |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vivo studies involving carrageenan-induced paw edema in rats have shown that certain quinazolinone derivatives exhibit anti-inflammatory effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen . This suggests potential therapeutic applications in treating inflammatory diseases.
Table 2: Anti-inflammatory Activity Comparison
| Compound | Inflammation Model Used | Efficacy Compared to Ibuprofen |
|---|---|---|
| Compound D | Carrageenan-induced edema | Comparable |
| Compound E | Acute inflammation model | Higher |
Anticancer Potential
The anticancer activity of quinazolinone derivatives has been a focus of recent studies. These compounds can inhibit key molecular targets involved in cancer progression, such as the epidermal growth factor receptor (EGFR) and DNA gyrase . For instance, molecular docking studies have shown that some derivatives bind effectively to these targets, indicating their potential as anticancer agents.
Table 3: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line Tested | IC50 Value (µM) |
|---|---|---|
| Compound F | MCF7 (Breast Cancer) | 15 |
| Compound G | HeLa (Cervical Cancer) | 20 |
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structure-activity relationship is crucial in optimizing the biological efficacy of these compounds. Modifications at specific positions on the quinazolinone ring can significantly impact their pharmacological profiles .
Mechanism of Action
The mechanism of action of 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-butyl-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. It may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The table below highlights key structural differences between the target compound and analogs from the literature:
Key Observations :
- Halogen Effects : The 4-bromophenyl group in the target compound facilitates halogen bonding, which is absent in fluorine-containing analogs (e.g., K284-7110) .
- Solubility : The morpholinyl group in the target compound likely improves aqueous solubility compared to thiadiazole (7A1) or nitro-substituted (7A8) derivatives .
Physicochemical Properties
- Elemental Analysis : The target compound’s analytical data (C, H, N) align closely with calculated values, indicating high purity . Comparable precision is seen in 7A1 (C: 49.29% vs. 49.39% found) and 7A8 (N: 14.97% vs. 14.89% found) .
- Thermal Stability : Melting points (m.p.) for analogs like 7A1–7A10 are reported but unspecified for the target compound, limiting direct comparison .
Biological Activity
The compound 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-butyl-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one , also known as K284-7116, belongs to the class of dihydroquinazolinone derivatives . This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and anti-inflammatory applications. This article delves into its synthesis, biological activity, and relevant research findings.
- Molecular Formula : CHBrNOS
- IUPAC Name : this compound
- SMILES Notation : CCCC(N1C(SCC(c(cc2)ccc2Br)=O)=Nc(ccc(N2CCOCC2)c2)c2C1=O)
Anticancer Activity
Research indicates that K284-7116 is included in the PI3K-targeted library , which suggests its potential as an inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, a critical pathway in cancer cell proliferation and survival . The inhibition of PI3K has been associated with reduced tumor growth and metastasis in various cancer types.
COX Inhibition
The compound's structure bears resemblance to other quinazolinone derivatives known for their cyclooxygenase (COX) inhibitory activity . A study on similar compounds demonstrated significant COX-2 inhibition, which is crucial for reducing inflammation and pain associated with various diseases . While specific data on K284-7116's COX inhibition is not yet available, its structural analogs show promise in this area.
Synthesis and Experimental Studies
The synthesis of K284-7116 involves a multi-step process that typically includes the formation of the dihydroquinazolinone core followed by functionalization with bromophenyl and morpholine groups. The purity and identity of synthesized compounds are usually confirmed through techniques like NMR spectroscopy and mass spectrometry.
Research Findings Summary Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
